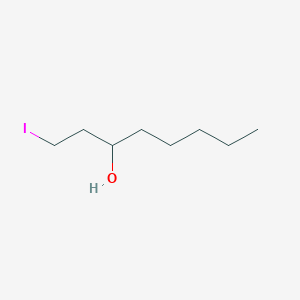

1-Iodooctan-3-OL

説明

1-Iodooctan-3-OL (IUPAC name: 1-iodooctan-3-ol) is an organoiodine compound with the molecular formula C₈H₁₇IO. It features an eight-carbon alkyl chain substituted with an iodine atom at the first carbon and a hydroxyl group at the third carbon. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced reactivity at the iodine-bearing carbon. The compound is primarily utilized in organic synthesis as a precursor for nucleophilic substitution reactions, where iodine acts as a superior leaving group compared to bromine or chlorine .

Key properties include:

- Molecular weight: 256.03 g/mol

- Boiling point: ~230–235°C (estimated)

- Solubility: Low in water; miscible with polar aprotic solvents (e.g., DMSO, acetone).

特性

CAS番号 |

50999-68-3 |

|---|---|

分子式 |

C8H17IO |

分子量 |

256.12 g/mol |

IUPAC名 |

1-iodooctan-3-ol |

InChI |

InChI=1S/C8H17IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7H2,1H3 |

InChIキー |

RAJKWQFELNIZPN-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(CCI)O |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Analysis of 1-Iodooctan-3-OL and Analogues

Detailed Analysis

2-Octyldodecan-1-ol (CAS 5333-42-6)

- Structural Differences : This compound has a longer, branched 20-carbon chain with a hydroxyl group at the terminal carbon. Its bulkier structure reduces solubility in polar solvents but enhances stability as a lubricant or plasticizer .

- Reactivity : Unlike 1-Iodooctan-3-OL, it lacks electrophilic sites (e.g., iodine) and primarily undergoes esterification or oxidation.

- Applications : Widely used in industrial formulations (e.g., metal-working products, cosmetic auxiliaries) due to its inertness and low toxicity .

3,7-Dimethyl-2,6-octadien-1-ol (Geraniol isomer)

- Structural Differences: A monoterpene alcohol with a conjugated diene system and hydroxyl group at C1. The unsaturated backbone enables participation in cycloaddition reactions (e.g., Diels-Alder), unlike 1-Iodooctan-3-OL.

- Reactivity : Prone to oxidation (forming aldehydes) and isomerization under acidic conditions.

- Applications : Used in fragrances and cosmetics but requires stringent safety protocols due to its irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。